molecular formula C5H2Cl3NO B11899207 2,4,6-Trichloropyridin-3-ol CAS No. 58498-59-2

2,4,6-Trichloropyridin-3-ol

Cat. No.: B11899207
CAS No.: 58498-59-2
M. Wt: 198.43 g/mol
InChI Key: DDABQOFKVFCCJC-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyridin-3-ol is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound. It is known for its significant role in various chemical reactions and applications, particularly in the fields of chemistry, biology, and industry. The compound is characterized by the presence of three chlorine atoms attached to the pyridine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloropyridin-3-ol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloropyridin-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and dechlorinated pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-Trichloropyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloropyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit acetylcholinesterase, resulting in the accumulation of acetylcholine and subsequent neurotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: Another chlorinated heterocyclic compound with similar structural features but different reactivity and applications.

    2,4-Dichloropyridine: Lacks one chlorine atom compared to 2,4,6-Trichloropyridin-3-ol, resulting in different chemical properties and reactivity.

    3,5,6-Trichloro-2-pyridinol: A metabolite of chlorpyrifos with distinct biological activities and applications.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings.

Properties

CAS No.

58498-59-2

Molecular Formula

C5H2Cl3NO

Molecular Weight

198.43 g/mol

IUPAC Name

2,4,6-trichloropyridin-3-ol

InChI

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H

InChI Key

DDABQOFKVFCCJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)O)Cl

Origin of Product

United States

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